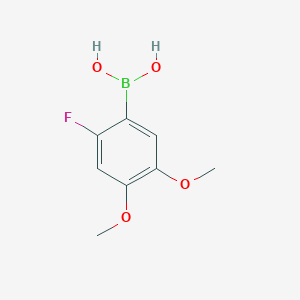

2-Fluoro-4,5-dimethoxyphenylboronic acid

Description

BenchChem offers high-quality 2-Fluoro-4,5-dimethoxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-4,5-dimethoxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-4,5-dimethoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO4/c1-13-7-3-5(9(11)12)6(10)4-8(7)14-2/h3-4,11-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXESUNZYCLCARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601256149 | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900175-07-7 | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(2-Fluoro-4,5-dimethoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601256149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of Fluorinated Arylboronic Acids

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic acid

This guide provides a comprehensive technical overview and a field-proven protocol for the synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic acid, a valuable building block in modern synthetic chemistry. Designed for researchers, chemists, and drug development professionals, this document emphasizes the causal relationships behind experimental choices, ensuring both scientific integrity and practical applicability.

Arylboronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction is a cornerstone of pharmaceutical and materials science research.[3] The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[4][5] 2-Fluoro-4,5-dimethoxyphenylboronic acid is a particularly useful synthon, combining the benefits of fluorine substitution with the electronic and steric influence of two methoxy groups, making it a key intermediate for creating complex molecular architectures.[6]

Part 1: Mechanistic Rationale and Synthetic Strategy

The most robust and widely adopted method for the synthesis of substituted arylboronic acids, such as the target compound, is the directed ortho-metalation (DoM) followed by borylation .[7] This strategy leverages the ability of certain functional groups on an aromatic ring to direct deprotonation to an adjacent position, creating a powerful nucleophilic aryllithium species that can be trapped by an electrophile.

The Core Reaction:

The synthesis commences with 1-fluoro-3,4-dimethoxybenzene (also known as 4-fluoroveratrole). The key transformation involves three critical steps:

-

Lithiation: The starting material is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at cryogenic temperatures (-78 °C). The methoxy groups and the fluorine atom act as directed metalation groups (DMGs), activating the C2 proton and directing the lithium base to abstract it. This forms a highly reactive 2-lithio-1-fluoro-4,5-dimethoxybenzene intermediate. The low temperature is critical to prevent side reactions and ensure the stability of the aryllithium species.[8][9]

-

Borylation: The generated aryllithium is then quenched with an electrophilic boron reagent, most commonly a trialkyl borate such as triisopropyl borate or trimethyl borate.[8][10] The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom, forming a boronate complex.

-

Hydrolysis: The final step is an acidic aqueous workup. The addition of an acid, such as hydrochloric acid, hydrolyzes the boronate ester to the desired 2-Fluoro-4,5-dimethoxyphenylboronic acid, which can then be isolated and purified.[8][11]

Caption: Reaction pathway for the synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Part 2: Critical Safety and Handling Protocols

Scientific integrity demands a rigorous approach to safety. The reagents used in this synthesis possess significant hazards that must be managed with appropriate engineering controls and personal protective equipment.

-

n-Butyllithium (n-BuLi): Pyrophoric and highly reactive with water, air, and protic solvents. It must be handled exclusively under an inert atmosphere (argon or nitrogen) using syringe techniques.[8] Any exposure to air can cause it to ignite.

-

Cryogenic Temperatures: The reaction is conducted at -78 °C, typically achieved with a dry ice/acetone bath. Appropriate insulated gloves and eye protection are mandatory to prevent cold burns.

-

Anhydrous Solvents: The reaction is extremely sensitive to moisture.[12] Anhydrous solvents, such as tetrahydrofuran (THF), must be used. Solvents should be dried over molecular sieves or a solvent purification system.

-

Boronic Acids: Phenylboronic acids and their derivatives can be harmful if swallowed and may cause skin and eye irritation.[13][14] Standard laboratory PPE (lab coat, gloves, safety glasses) should be worn at all times.

Part 3: Detailed Experimental Protocol

This protocol is a self-validating system based on established lithiation-borylation methodologies.[8][10] Meticulous adherence to anhydrous and anaerobic conditions is paramount for success.

3.1 Equipment and Reagents

| Item | Specification | Purpose |

| Reaction Flask | 3-neck round-bottom flask, oven-dried | Main reaction vessel |

| Addition Funnel | Pressure-equalizing, oven-dried | Slow addition of reagents |

| Stir Bar | Teflon-coated magnetic | Efficient mixing |

| Inert Gas System | Schlenk line or manifold with Argon/Nitrogen | Maintain anaerobic conditions |

| Cooling Bath | Dewar flask with dry ice/acetone | Achieve and maintain -78 °C |

| Syringes & Needles | Gas-tight, various sizes | Transfer of air-sensitive reagents |

| Starting Material | 1-Fluoro-3,4-dimethoxybenzene | Aryl precursor |

| Lithiating Agent | n-Butyllithium (n-BuLi), 2.5 M in hexanes | Strong base for deprotonation |

| Boron Source | Triisopropyl borate, B(O-iPr)₃ | Electrophile for borylation |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Reaction medium |

| Quenching Solution | Hydrochloric Acid (HCl), 2 M aqueous | Hydrolysis of boronate ester |

| Extraction Solvent | Ethyl Acetate (EtOAc) | Product extraction |

| Drying Agent | Anhydrous Magnesium Sulfate (MgSO₄) | Removal of residual water from organic phase |

3.2 Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble the oven-dried three-neck flask with a stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet. Flame-dry the glassware under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the procedure.

-

Initial Charging: To the flask, add 1-Fluoro-3,4-dimethoxybenzene (1.0 eq). Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Place the flask in a dry ice/acetone bath and cool the solution to -78 °C with stirring.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 30 minutes, ensuring the internal temperature does not rise above -65 °C.[8] A color change is typically observed. Stir the mixture at -78 °C for 1 hour to ensure complete deprotonation.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise via syringe over 30 minutes, again maintaining the temperature below -65 °C.[10] A thick slurry may form.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature overnight (approximately 12-16 hours) with continuous stirring.

-

Quenching and Hydrolysis: Cool the flask in an ice-water bath. Cautiously quench the reaction by the slow, dropwise addition of 2 M HCl until the pH of the aqueous layer is ~1-2. Stir vigorously for 1 hour to ensure complete hydrolysis.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by slurry in a non-polar solvent like hexanes to afford the pure 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Caption: A flowchart of the key experimental steps for the synthesis.

Part 4: Data Summary and Characterization

The following table summarizes the quantitative aspects of the protocol.

| Parameter | Value / Description | Rationale / Notes |

| Starting Material | 1-Fluoro-3,4-dimethoxybenzene | C₈H₉FO₂; MW: 170.16 g/mol |

| Reagents (Equivalents) | n-BuLi (1.1 eq), B(O-iPr)₃ (1.2 eq) | A slight excess of reagents ensures complete conversion of the starting material and trapping of the intermediate. |

| Typical Yield | 65-80% | Yield is highly dependent on strict adherence to anhydrous and anaerobic conditions.[8] |

| Appearance | White to off-white powder/solid | Consistent with typical arylboronic acids. |

| Melting Point | 216 - 219 °C | As reported for similar compounds, serves as a preliminary purity check. |

| Storage | Store at 2 - 8 °C under inert gas | Boronic acids can be sensitive to moisture and air over time, potentially leading to degradation. |

| Product Confirmation | ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry | Standard analytical techniques to confirm the structure and purity of the final product. |

References

-

Barreiro, G., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 11(42), 26131-26135. Available at: [Link]

- Leonori, D., & Aggarwal, V. K. (2015). Reagent-Controlled Lithiation-Borylation. In Synthesis and Application of Organoboron Compounds. Springer.

-

Organic Syntheses. (n.d.). Procedure for Fluorination. Retrieved from [Link]

- Dow AgroSciences LLC. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S. Patent 8,822,730 B2.

- Tsumura & Co. (2014). Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. Chinese Patent CN103951688A.

-

Pluta, R., et al. (2017). Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Molecules, 22(10), 1630. Available at: [Link]

-

Navío, C., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 77. Available at: [Link]

-

Zhou, B. (2019). Lithiation—Borylation Methodology: Applications in the Synthesis of Polypropionate Fragment and Polyfluoromethylation Reactions of Organoboronic Esters (Doctoral Thesis, University of Bristol). Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation-Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174-3183. Available at: [Link]

-

Fisher Scientific. (2024). Safety Data Sheet: 4-Fluoro-2-methoxybenzeneboronic acid. Retrieved from [Link]

- Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural products.

-

ResearchGate. (2023). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

- Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.

-

Organic Syntheses. (n.d.). Procedure for Boronic Acid Synthesis. Retrieved from [Link]

-

ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. Retrieved from [Link]

-

Ramachandran Research Group. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

-

Molecules. (2019). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ramachandran Research Group [chem.purdue.edu]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 9. scispace.com [scispace.com]

- 10. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of Fluorinated Phenylboronic Acids in Modern Synthesis

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-4,5-dimethoxyphenylboronic acid

2-Fluoro-4,5-dimethoxyphenylboronic acid is a specialized organoboron compound that has garnered significant interest within medicinal chemistry and organic synthesis.[1] Its utility primarily stems from its role as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern carbon-carbon bond formation.[2][3] The strategic placement of a fluorine atom and two methoxy groups on the phenyl ring imparts unique electronic properties and steric influences. These substituents modulate the compound's reactivity, solubility, and the metabolic stability of the resulting biaryl products, making it a valuable reagent in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1][2][4]

This guide provides a comprehensive overview of the core physicochemical properties of 2-Fluoro-4,5-dimethoxyphenylboronic acid, offers practical insights into its characterization, and details its application in synthetic protocols, thereby equipping researchers and drug development professionals with the foundational knowledge required for its effective utilization.

Core Physicochemical Characteristics

The fundamental properties of a reagent are critical for designing experiments, ensuring safety, and predicting its behavior in a reaction matrix. The key physicochemical data for 2-Fluoro-4,5-dimethoxyphenylboronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 900175-07-7 | [5] |

| Molecular Formula | C₈H₁₀BFO₄ | [5] |

| Molecular Weight | 199.97 g/mol | [5] |

| Appearance | Typically a white to off-white powder or solid. | [6] |

| Boiling Point | 334.3 ± 52.0 °C (Predicted) | [5] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage Conditions | Recommended storage at 2 - 8 °C under an inert gas. The compound is moisture-sensitive. Keep containers tightly closed in a dry, cool, and well-ventilated place.[7][8] |

Reactivity Profile and Synthetic Utility

The primary application of 2-Fluoro-4,5-dimethoxyphenylboronic acid is as a coupling partner in Suzuki-Miyaura reactions. The electronic nature of the substituents on the phenyl ring plays a pivotal role in the transmetalation step of the catalytic cycle, which is often the rate-determining step.[2][3]

-

Electron-Withdrawing Fluorine: The ortho-fluoro substituent is electron-withdrawing, which can increase the Lewis acidity of the boron atom. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2] However, highly fluorinated phenylboronic acids can also be prone to decomposition, such as hydrodeboronation, especially under basic conditions.[9]

-

Electron-Donating Methoxy Groups: The methoxy groups at the 4- and 5-positions are electron-donating, which modulates the overall electronic profile of the aryl ring. This balance of electron-withdrawing and -donating groups provides a unique reactivity profile that can be exploited for targeted synthesis.

The interplay of these groups makes this reagent particularly useful for creating complex biaryl structures, which are common motifs in pharmacologically active molecules.[1][2]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Analytical Characterization: A Standardized Protocol

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for confirming the structure and assessing the purity of 2-Fluoro-4,5-dimethoxyphenylboronic acid.[10] A multi-nuclear approach provides a comprehensive characterization.

Experimental Protocol: NMR-Based Structural Verification

Objective: To verify the chemical structure and assess the purity of 2-Fluoro-4,5-dimethoxyphenylboronic acid using ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy.

Methodology Rationale: This protocol employs a suite of NMR experiments to provide unambiguous structural data. ¹H and ¹³C NMR map the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR directly probe the key heteroatoms, confirming the presence and chemical environment of the fluorine and boron moieties, respectively.[10][11] The choice of DMSO-d₆ as a solvent is strategic; it readily dissolves the polar boronic acid and its hydroxyl protons are often observable, unlike in protic solvents where they undergo rapid exchange.

Step-by-Step Procedure:

-

Sample Preparation:

-

Accurately weigh 15-25 mg of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, especially of the labile B(OH)₂ protons.[10]

-

Transfer the solution to a 5 mm NMR tube. Ensure homogeneity by gentle vortexing.

-

-

Instrumentation:

-

Utilize a high-resolution NMR spectrometer, operating at a minimum proton frequency of 400 MHz. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex splitting patterns.[10]

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Aromatic protons are expected in the 6.5-7.5 ppm range. The two methoxy groups should appear as distinct singlets, typically between 3.7-3.9 ppm. The boronic acid protons (B(OH)₂) will likely appear as a broad singlet.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Aromatic carbons are expected between 110-160 ppm. The carbon atom directly attached to the boron will exhibit a broad signal. Carbons bonded to fluorine will show large one-bond C-F coupling constants (¹J_CF), which is a key diagnostic feature.[10]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. A single resonance is expected, with a chemical shift that is characteristic of an aryl fluoride.

-

¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. A single, relatively broad signal is anticipated in the range of 28-33 ppm, which is characteristic of a trigonal planar boronic acid.[10]

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the ¹H NMR signals to confirm the proton ratios.

-

Analyze the coupling patterns (J-coupling), particularly the H-F and C-F couplings, to confirm the substitution pattern on the aromatic ring.

-

Compare the observed chemical shifts in all spectra to literature values for similar compounds or to predicted values to confirm the final structure.[11][12]

-

Safety and Handling

As with any chemical reagent, proper handling of 2-Fluoro-4,5-dimethoxyphenylboronic acid is paramount for laboratory safety. The following guidelines are based on typical Safety Data Sheets (SDS) for substituted phenylboronic acids.

-

Hazard Identification: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.[7][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

-

Handling: Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[7]

-

Storage: Store in a well-ventilated place and keep the container tightly closed.[7][13] It is recommended to keep the material refrigerated and stored under an inert gas due to its sensitivity to moisture.

-

In Case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[7][13]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[7][13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7][13]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[7]

-

Conclusion

2-Fluoro-4,5-dimethoxyphenylboronic acid is a sophisticated synthetic intermediate whose value lies in the precise arrangement of its functional groups. A thorough understanding of its physicochemical properties, reactivity, and analytical signatures is essential for its successful application. By leveraging the data and protocols outlined in this guide, researchers can confidently incorporate this versatile reagent into their synthetic workflows to construct novel molecules for a wide range of scientific applications.

References

- 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS#: 900175-07-7. ChemicalBook.

- 2-Fluoro-4,5-dimethoxyphenylboronic acid, pinacol ester. Toronto Research Chemicals.

- SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%. Fisher Scientific.

- SAFETY DATA SHEET - (2-Formylphenyl)boronic acid. Sigma-Aldrich.

- (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid.

- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery.

- Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investig

- SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid. Fisher Scientific.

- SAFETY DATA SHEET - 3,4-Dimethoxyphenylboronic acid. Fisher Scientific.

- 4-Fluoro-2-methoxyphenylboronic acid, ≥95%. Sigma-Aldrich.

- (2-Fluoro-4,5-dimethoxyphenyl)boronic acid. BLDpharm.

- 2,3-Difluoro-4-methoxyphenylboronic acid. Chem-Impex.

- A Comparative Guide to 3-Fluoro-4-methoxycarbonylphenylboronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling. Benchchem.

- A Comparative Guide to the Analytical Characterization of 2,5-Difluorophenylboronic Acid: NMR-Based Analysis and Altern

- DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid. Comptes Rendus de l'Académie des Sciences.

- Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.

- 3,5-Dimethoxyphenylboronic acid. Chem-Impex.

- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.

- DFT, FT-Raman, FT-IR, liquid and solid state NMR studies of 2,6-dimethoxyphenylboronic acid. Sci-Hub.

- Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS#: 900175-07-7 [m.chemicalbook.com]

- 6. 4-氟-2-甲氧基苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid [comptes-rendus.academie-sciences.fr]

- 12. sci-hub.st [sci-hub.st]

- 13. fishersci.com [fishersci.com]

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Fluoro-4,5-dimethoxyphenylboronic acid (CAS: 900175-07-7) for Advanced Organic Synthesis and Drug Discovery

2-Fluoro-4,5-dimethoxyphenylboronic acid is a specialized arylboronic acid that has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its strategic importance stems from the unique combination of its substituents: an ortho-fluoro group and two adjacent methoxy groups on a phenylboronic acid scaffold. This arrangement provides a powerful tool for medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates.

The fluorine atom, with its high electronegativity and small size, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The dimethoxy groups offer additional hydrogen bond accepting capabilities and can be crucial for orienting a molecule within a protein's binding pocket. The boronic acid moiety itself is a cornerstone of modern synthetic chemistry, primarily enabling the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions.[2][3]

This guide provides a comprehensive technical overview of 2-Fluoro-4,5-dimethoxyphenylboronic acid, covering its properties, synthesis, and core applications, with a focus on the mechanistic rationale behind its use in the Suzuki-Miyaura coupling reaction—a foundational transformation in drug discovery.

Part 1: Core Properties and Handling

Accurate characterization is the bedrock of reproducible science. The key physicochemical properties of 2-Fluoro-4,5-dimethoxyphenylboronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 900175-07-7 | [4][5] |

| Molecular Formula | C₈H₁₀BFO₄ | [5] |

| Molecular Weight | 199.97 g/mol | [5] |

| Appearance | Typically a white to off-white solid | N/A |

| Boiling Point | 334.3 ± 52.0 °C (Predicted) | [5] |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) | [5] |

| Storage | Store at 2-8 °C, under an inert atmosphere | [6] |

Trustworthiness through Stability Considerations: Arylboronic acids, particularly those with electron-withdrawing groups like fluorine, can be susceptible to protodeboronation—the cleavage of the C-B bond by a proton source, often water or alcohol, especially under basic conditions.[7][8] This decomposition pathway is a critical consideration in reaction design and long-term storage. To ensure the integrity of the reagent, it is imperative to store 2-Fluoro-4,5-dimethoxyphenylboronic acid in a cool, dry environment, preferably under an inert gas like argon or nitrogen. For Suzuki-Miyaura coupling, the choice of base and solvent system must be carefully optimized to minimize this competing side reaction.[8]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted phenylboronic acids typically involves the formation of an organometallic intermediate from an aryl halide, followed by quenching with a boron electrophile. A common and effective strategy for preparing 2-Fluoro-4,5-dimethoxyphenylboronic acid is through directed ortho-metalation.

Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Expertise in Experimental Design:

-

Directed Ortho-Metalation: The synthesis begins with 1-fluoro-3,4-dimethoxybenzene. The methoxy groups are powerful directing groups for lithiation. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is used at low temperatures (-78 °C) to selectively deprotonate the aromatic ring at the position ortho to the fluoro group. The fluorine atom's inductive effect makes this proton the most acidic on the ring, ensuring high regioselectivity.

-

Electrophilic Quench: The resulting highly reactive aryllithium species is then treated with an electrophilic boron source, typically a trialkyl borate such as triisopropyl borate. The borate is chosen for its steric bulk, which helps prevent over-addition, and its good solubility in common organic solvents.

-

Hydrolysis: The reaction is quenched with an aqueous acid. This hydrolyzes the boronate ester intermediate to yield the final 2-Fluoro-4,5-dimethoxyphenylboronic acid product.

This self-validating protocol ensures high regiochemical purity, which is critical for subsequent applications in targeted synthesis.

Part 3: The Suzuki-Miyaura Coupling: A Core Application

The paramount application of 2-Fluoro-4,5-dimethoxyphenylboronic acid is its use as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forges a C-C bond between the boronic acid's aryl group and an aryl or vinyl (pseudo)halide, and it is one of the most widely used reactions in pharmaceutical synthesis.[9][10]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanistic Pillars of the Suzuki Coupling:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (Ar-X), forming a Pd(II) complex.[9]

-

Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., K₃PO₄, Na₂CO₃) to form a more nucleophilic boronate species. This is often the rate-determining step.[9][11]

-

Reductive Elimination: The two organic fragments (Ar and Ar') on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst to continue the cycle.[9]

The electron-withdrawing nature of the ortho-fluoro group in 2-Fluoro-4,5-dimethoxyphenylboronic acid can accelerate the reductive elimination step but may also increase the risk of protodeboronation, necessitating careful selection of reaction conditions.[7][8]

Part 4: Field-Proven Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-Fluoro-4,5-dimethoxyphenylboronic acid with a generic aryl bromide.

Objective: To synthesize a biaryl product via palladium-catalyzed cross-coupling.

Reagents & Equipment:

-

2-Fluoro-4,5-dimethoxyphenylboronic acid (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

-

Potassium Phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (3.0 equivalents)

-

1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen) manifold

-

Standard laboratory glassware for workup and purification (silica gel chromatography)

Step-by-Step Methodology:

-

Vessel Preparation: To a dry Schlenk flask containing a stir bar, add the aryl bromide (1.0 eq.), 2-Fluoro-4,5-dimethoxyphenylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

-

Inerting the Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and unwanted side reactions like the homocoupling of the boronic acid.[9]

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The presence of water is often crucial for dissolving the inorganic base and facilitating the transmetalation step.[10][12]

-

Reaction: Place the flask in a preheated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

Causality in Protocol Design: The choice of a pre-catalyst like Pd(dppf)Cl₂ is common as it is air-stable and readily forms the active Pd(0) species in situ.[10] A phosphate or carbonate base is selected to be strong enough to form the active boronate species but mild enough to prevent degradation of sensitive functional groups.[10][11]

Part 5: Strategic Value in Drug Discovery

The incorporation of the 2-fluoro-4,5-dimethoxyphenyl moiety into a drug candidate is a deliberate strategy to optimize its pharmaceutical properties.

-

Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s. Placing a fluorine atom at a metabolically vulnerable position can block oxidation, thereby increasing the drug's half-life.[1]

-

Lipophilicity and Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1][13]

-

Binding Affinity: The electronegative fluorine can engage in favorable dipole-dipole or hydrogen bonding interactions within a protein's active site, potentially increasing the binding affinity and potency of the drug.

-

¹⁹F-NMR Utility: The presence of a fluorine atom provides a unique spectroscopic handle. ¹⁹F-NMR can be used in fragment-based drug discovery to screen for binding events, as the fluorine signal is highly sensitive to its local chemical environment.[14]

This building block is therefore not just a synthetic intermediate but a tool for rational drug design, enabling the fine-tuning of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

-

PubChem. 2-Fluorophenylboronic acid. [Link]

-

National Institutes of Health. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. [Link]

-

National Institutes of Health. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

-

National Center for Biotechnology Information. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]

- Google Patents. Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.

-

PubMed Central. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

National Institutes of Health. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

ResearchGate. 2,4-Difluorophenylboronic acid. [Link]

-

MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. nbinno.com [nbinno.com]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 900175-07-7|(2-Fluoro-4,5-dimethoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS#: 900175-07-7 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

solubility of 2-Fluoro-4,5-dimethoxyphenylboronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 2-Fluoro-4,5-dimethoxyphenylboronic acid

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the solubility characteristics of 2-Fluoro-4,5-dimethoxyphenylboronic acid, a key building block in modern synthetic chemistry. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective use in laboratory and process settings.

Introduction: The Significance of Solubility for a Versatile Reagent

2-Fluoro-4,5-dimethoxyphenylboronic acid is an organoboron compound of significant interest, primarily for its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2][3] The formation of carbon-carbon bonds via this method is a cornerstone of modern medicinal chemistry and materials science. The successful execution of these reactions—achieving high yield, purity, and reproducibility—is fundamentally dependent on the solubility of all components, including the boronic acid.

Understanding the solubility of 2-Fluoro-4,5-dimethoxyphenylboronic acid in various organic solvents is not merely an academic exercise. It is critical for:

-

Reaction Optimization: Ensuring all reactants are in the solution phase for efficient catalytic turnover.

-

Process Development: Selecting appropriate solvents for scale-up, considering safety, cost, and environmental impact.

-

Purification Strategies: Choosing solvent systems for crystallization or chromatography.

-

Formulation: Developing stable solutions for specific applications.

This guide will delve into the physicochemical properties of the molecule, the theoretical underpinnings of its solubility, and provide a practical framework for its experimental determination.

Physicochemical Profile and Structural Analysis

The solubility behavior of a compound is dictated by its molecular structure. The key features of 2-Fluoro-4,5-dimethoxyphenylboronic acid are the boronic acid moiety [-B(OH)₂], a fluorine substituent, and two methoxy groups (-OCH₃) on the phenyl ring.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀BFO₄ | ChemicalBook[4] |

| Molecular Weight | 199.97 g/mol | ChemicalBook[4] |

| Boiling Point (Predicted) | 334.3 ± 52.0 °C | ChemicalBook[4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | ChemicalBook[4] |

Structural Influences on Solubility:

-

Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor (from the -OH groups) and acceptor. This facilitates dissolution in polar and protic solvents.[5] However, boronic acids have a known propensity to undergo dehydration, especially upon heating, to form cyclic trimeric anhydrides known as boroxines.[3] Boroxines are significantly less polar than the corresponding boronic acid, which can complicate solubility studies and reaction kinetics.

-

Methoxy Groups (-OCH₃): The two electron-donating methoxy groups increase the molecule's polarity and provide additional sites for hydrogen bond acceptance (via the oxygen atoms).

-

Fluoro Group (-F): The electronegative fluorine atom influences the electronic properties of the phenyl ring, which can impact intermolecular interactions and reactivity in coupling reactions.[6]

Collectively, these features render 2-Fluoro-4,5-dimethoxyphenylboronic acid a moderately polar solid. Its solubility is therefore expected to be highest in solvents that can effectively engage in hydrogen bonding and solvate its polar functional groups.

Guiding Principles and Qualitative Solubility Predictions

The principle of "like dissolves like" is the primary guide for predicting solubility. Based on the structural analysis, we can forecast the solubility of 2-Fluoro-4,5-dimethoxyphenylboronic acid across different solvent classes. While specific quantitative data is limited, the behavior of similar phenylboronic acids provides a reliable proxy.[5][7]

-

High Solubility Expected (Polar Aprotic Solvents): Solvents like Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are excellent candidates. They are polar enough to solvate the molecule and can act as hydrogen bond acceptors. Ethers, in particular, are often effective solvents for boronic acids.[8]

-

Moderate to Good Solubility Expected (Polar Protic Solvents & Ketones): Alcohols such as Methanol (MeOH), Ethanol (EtOH), and Isopropanol (IPA) can engage in hydrogen bonding, promoting dissolution. Ketones like acetone are also expected to be effective.

-

Low to Negligible Solubility Expected (Nonpolar Solvents): Aromatic hydrocarbons like Toluene and Xylenes, and aliphatic hydrocarbons such as Hexane and Methylcyclohexane, are unlikely to be effective solvents on their own. Phenylboronic acid shows very low solubility in hydrocarbons.[7][8]

It is crucial to note that for applications like the Suzuki-Miyaura reaction, solvent choice is complex. The reaction is often tolerant of a wide range of solvents and is frequently run in biphasic systems (e.g., Toluene/water) to accommodate the solubility of the base (like K₂CO₃) and the organic reagents.[2][9] Common solvents for this reaction include ethers (dioxane, THF), aromatics (toluene), and amides (DMF).[1]

Experimental Protocol: The Dynamic Method for Solubility Determination

To obtain precise, quantitative solubility data, an experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the temperature-dependent solubility of boronic acids.[3][5] This method involves heating a series of samples with known compositions and identifying the temperature at which the solid phase completely dissolves.

Step-by-Step Methodology

-

Apparatus Setup:

-

A jacketed glass vessel equipped with a magnetic stirrer.

-

A circulating fluid bath to control the temperature of the jacketed vessel precisely.

-

A calibrated temperature probe immersed in the sample.

-

A turbidity or luminance probe to monitor the light intensity transmitted through the sample.

-

-

Sample Preparation:

-

Accurately weigh a specific mass of 2-Fluoro-4,5-dimethoxyphenylboronic acid into the vessel.

-

Accurately weigh a specific mass of the chosen organic solvent and add it to the vessel. This creates a biphasic sample of a known mole fraction.

-

-

Measurement:

-

Begin vigorous stirring to ensure the suspension is homogenous.

-

Heat the sample at a slow, constant rate (e.g., 0.1–0.5 K/min) using the circulating bath.

-

Continuously monitor the temperature and the output from the luminance probe.

-

-

Equilibrium Point Determination:

-

The dissolution of the final solid particles results in a clear, single-phase solution. This "clear point" is identified by a sharp and distinct increase in the measured light intensity from the probe.[3][5]

-

Record the temperature at this exact moment. This is the equilibrium solubility temperature for that specific sample composition.

-

-

Data Analysis:

-

Repeat steps 2-4 for a range of different compositions (mole fractions) of the boronic acid in the solvent.

-

Plot the recorded equilibrium temperatures against the corresponding mole fractions to construct a complete solubility curve.

-

Workflow Visualization

Caption: Workflow for the dynamic determination of solubility.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 2-Fluoro-4,5-dimethoxyphenylboronic acid is paramount. Information from safety data sheets (SDS) for this and structurally similar compounds provides essential guidance.

-

Hazards: May cause skin, eye, and respiratory irritation.[10][11] Harmful if swallowed.[10] The chemical, physical, and toxicological properties may not have been fully investigated.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10]

-

Handling: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] The compound may be moisture-sensitive; storage under an inert atmosphere is recommended.

Conclusion

2-Fluoro-4,5-dimethoxyphenylboronic acid is a moderately polar compound whose solubility is governed by its capacity for hydrogen bonding via the boronic acid and methoxy functionalities. It is predicted to be highly soluble in polar aprotic solvents like THF and DMF, moderately soluble in alcohols, and poorly soluble in nonpolar hydrocarbons. This profile makes it well-suited for use in common solvent systems for Suzuki-Miyaura cross-coupling reactions. For applications requiring precise solubility data, the dynamic method provides a robust experimental protocol. Adherence to strict safety and handling protocols is essential when working with this reagent. Empirical validation remains the gold standard for confirming solubility in any new system or for process scale-up.

References

-

Benchchem. An In-depth Technical Guide to the Solubility of Methylboronic Acid in Organic Solvents. 5

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. 1

-

Wikipedia. Suzuki reaction.

-

ChemicalBook. 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS#: 900175-07-7.

-

ResearchGate. What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?.

-

ACS Publications. Green Solvent Selection for Suzuki–Miyaura Coupling of Amides.

-

National Center for Biotechnology Information. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.

-

ACS Publications. Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid...

-

SpringerLink. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

-

PubChem. (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid.

-

CymitQuimica. CAS 488713-34-4: Boronic acid, [5-fluoro-2-(methoxymethoxy)phenyl]-.

-

Sigma-Aldrich. SAFETY DATA SHEET - Phenylboronic acid.

-

Sigma-Aldrich. SAFETY DATA SHEET - (2-Formylphenyl)boronic acid.

-

PubChem. 2-Fluorophenylboronic acid.

-

ChemicalBook. 2-Fluoro-4-methoxyphenylboronic acid | 162101-31-7.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxyphenylboronic acid, 97%.

-

BLDpharm. 900175-07-7|(2-Fluoro-4,5-dimethoxyphenyl)boronic acid.

-

Fisher Scientific. SAFETY DATA SHEET - (3,5-Difluoro-2-methoxyphenyl)boronic acid.

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications.

-

Fisher Scientific. SAFETY DATA SHEET - 4-Fluoro-2-methoxybenzeneboronic acid.

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 2-Fluoro-4,5-dimethoxyphenylboronic acid CAS#: 900175-07-7 [m.chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 488713-34-4: Boronic acid, [5-fluoro-2-(methoxymethoxy… [cymitquimica.com]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Fluoro-4,5-dimethoxyphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Fluoro-4,5-dimethoxyphenylboronic acid, a key building block in modern organic synthesis. We will delve into its fundamental properties, discuss the rationale behind its synthesis, and provide expert insights into its application in the widely utilized Suzuki-Miyaura cross-coupling reaction. This document is intended to serve as a practical resource for researchers in drug discovery and materials science, offering both theoretical understanding and actionable protocols.

Core Compound Characteristics

2-Fluoro-4,5-dimethoxyphenylboronic acid is a substituted arylboronic acid featuring a fluorine atom and two methoxy groups on the phenyl ring. These substitutions significantly influence the compound's reactivity and electronic properties, making it a valuable reagent in the synthesis of complex organic molecules.

| Property | Value | Source |

| Molecular Formula | C8H10BFO4 | Deduced from isomeric structures on PubChem |

| Molecular Weight | 199.97 g/mol | [1] |

| Appearance | Typically a white to off-white solid | General knowledge for arylboronic acids |

| Key Functional Groups | Boronic acid (-B(OH)2), Fluorine (-F), Methoxy (-OCH3) | Chemical structure analysis |

The presence of the electron-withdrawing fluorine atom and electron-donating methoxy groups creates a unique electronic environment on the aromatic ring, which can be strategically exploited in cross-coupling reactions.

Synthesis of 2-Fluoro-4,5-dimethoxyphenylboronic Acid: A Mechanistic Approach

The synthesis of substituted phenylboronic acids, such as 2-Fluoro-4,5-dimethoxyphenylboronic acid, is most commonly achieved through a directed ortho-metalation followed by borylation. This method provides excellent regiochemical control.

A plausible synthetic route starts from 1-fluoro-3,4-dimethoxybenzene. The process involves the following key steps:

-

Lithiation: The starting material is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The fluorine and methoxy groups direct the deprotonation to the C2 position of the benzene ring.[2] This step is critical for ensuring the correct isomer is formed.

-

Borylation: The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically trimethyl borate (B(OMe)3).[2] The borate ester acts as the electrophile, reacting with the nucleophilic aryllithium species.

-

Hydrolysis: The final step is an acidic workup, which hydrolyzes the borate ester to the desired boronic acid.

This synthetic strategy is illustrated in the workflow diagram below.

Caption: Synthetic workflow for 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Fluoro-4,5-dimethoxyphenylboronic acid is a highly effective coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds.

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate) to form a Pd(II) complex.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic partners on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expert Insights: The Role of Substituents

The fluorine and methoxy groups on 2-Fluoro-4,5-dimethoxyphenylboronic acid have a pronounced effect on its reactivity in Suzuki-Miyaura couplings:

-

Fluorine: As a strongly electron-withdrawing group, the fluorine atom can increase the rate of transmetalation. However, it also enhances the acidity of the boronic acid, which can lead to a higher propensity for protodeboronation (an undesired side reaction where the boronic acid group is replaced by a hydrogen atom), particularly under harsh basic conditions.[3]

-

Methoxy Groups: These electron-donating groups can modulate the electronic properties of the aryl ring and may influence the rate of reductive elimination. In some cases, ortho-methoxy groups can have a beneficial chelating effect with the palladium center, potentially influencing the reaction's selectivity.[4][5]

Field-Proven Experimental Protocol

The following is a general, robust protocol for a Suzuki-Miyaura coupling reaction using a substituted phenylboronic acid. This protocol can be adapted for 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Materials:

-

Aryl halide (1.0 mmol)

-

2-Fluoro-4,5-dimethoxyphenylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol)

-

Base (e.g., K2CO3 or Cs2CO3, 2.0 mmol)

-

Solvent (e.g., a mixture of dioxane and water, 4:1 v/v, 10 mL)

Procedure:

-

To a reaction vessel, add the aryl halide, 2-Fluoro-4,5-dimethoxyphenylboronic acid, palladium catalyst, and base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

-

Add the degassed solvent mixture to the vessel.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Self-Validation and Optimization:

-

Catalyst Screening: Different palladium catalysts (e.g., PdCl2(dppf)) and ligands can be screened to optimize the reaction yield and minimize side products.[6]

-

Base Selection: The choice of base is crucial. For sensitive substrates prone to protodeboronation, a milder base may be required.[7]

-

Temperature Control: Careful control of the reaction temperature is important to balance the rate of the desired coupling against potential decomposition of the boronic acid.

Conclusion

2-Fluoro-4,5-dimethoxyphenylboronic acid is a versatile and valuable reagent in organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its synthesis, properties, and the influence of its substituents is key to its effective utilization in research and development. The provided protocols and insights serve as a foundation for chemists to confidently incorporate this building block into their synthetic strategies.

References

-

Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Li, W., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 22(12), 2167.

- Szczepaniak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384–2393.

-

PubChem. (n.d.). (2-Fluoro-5-isobutoxy-4-methoxyphenyl)boronic acid. Retrieved from [Link]

-

Szczepaniak, G., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Retrieved from [Link]

- Dalmás, D. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(2), 129-134.

-

PubChem. (n.d.). (4-Fluoro-3,5-dimethoxyphenyl)boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2-Fluoro-4,6-dimethoxyphenyl)boronic acid. Retrieved from [Link]

- Ahrens, S., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. Chemistry, 23(50), 12218–12232.

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2-Bromo-4-fluoro-5-methoxyphenyl)boronic acid. Retrieved from [Link]

- Neumann, J., et al. (2016).

- Li, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(2), 434–440.

- Epp, J. B., et al. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. U.S.

-

Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. Retrieved from [Link]

- Molander, G. A., & Sandrock, D. L. (2009). Aryl Trifluoroborates in Suzuki-Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Organic Letters, 11(13), 2848–2851.

- CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (2014). Google Patents.

- Rodríguez-Cuamatzi, P., et al. (2006). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5523–o5525.

-

Ramachandran, P. V. (n.d.). Fluoroorganic Chemistry. Purdue University. Retrieved from [Link]

Sources

- 1. (4-Fluoro-3,5-dimethoxyphenyl)boronic acid | C8H10BFO4 | CID 22485600 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 3. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Storage of 2-Fluoro-4,5-dimethoxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4,5-dimethoxyphenylboronic acid is a vital building block in modern synthetic chemistry, particularly valued in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), demands a thorough understanding of its chemical stability and optimal storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of 2-Fluoro-4,5-dimethoxyphenylboronic acid, offering field-proven insights and detailed protocols to ensure its integrity from receipt to reaction.

Chemical Profile and Inherent Stability Characteristics

2-Fluoro-4,5-dimethoxyphenylboronic acid possesses a unique combination of substituents that influence its reactivity and stability. The electron-donating methoxy groups and the electron-withdrawing fluorine atom create a specific electronic environment around the boronic acid moiety. While generally solid and stable under standard ambient conditions, like most arylboronic acids, it is susceptible to several degradation pathways that can compromise its purity and reactivity over time.

The primary degradation routes for arylboronic acids are:

-

Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous or protic media and can be influenced by pH.[1][2]

-

Oxidation: The conversion of the boronic acid to the corresponding phenol. This can be promoted by atmospheric oxygen and certain reactive oxygen species.[1][3]

-

Boroxine Formation: The intermolecular dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride known as a boroxine. While often reversible, this process can complicate stoichiometry in reactions.[1]

The presence of both electron-donating and electron-withdrawing groups on the phenyl ring of 2-Fluoro-4,5-dimethoxyphenylboronic acid can modulate its susceptibility to these degradation pathways.

Core Factors Influencing Stability

A proactive approach to preserving the integrity of 2-Fluoro-4,5-dimethoxyphenylboronic acid hinges on controlling the key environmental factors that accelerate its degradation.

Moisture and Humidity

Moisture is a critical factor in the degradation of boronic acids. It can facilitate both protodeboronation and the reversible formation of boroxines. Therefore, it is imperative to store 2-Fluoro-4,5-dimethoxyphenylboronic acid in a dry environment.

Temperature

Elevated temperatures can increase the rate of all chemical degradation processes. For long-term storage, refrigeration is recommended to minimize thermal decomposition.[4][5]

Light

While not as extensively documented as moisture and temperature, exposure to light, particularly UV light, can potentially provide the energy to initiate oxidative degradation pathways. Storing the compound in the dark is a prudent preventative measure.

Air (Oxygen)

Atmospheric oxygen can contribute to the oxidative degradation of boronic acids to their corresponding phenols.[1] While 2-Fluoro-4,5-dimethoxyphenylboronic acid is not acutely air-sensitive, minimizing exposure to air, for instance by storage under an inert atmosphere (e.g., argon or nitrogen), is advisable for long-term stability.

Recommended Storage and Handling Protocols

To ensure the longevity and reliability of 2-Fluoro-4,5-dimethoxyphenylboronic acid, the following storage and handling protocols are recommended:

Long-Term Storage

For storage periods exceeding one month, the following conditions are optimal:

-

Atmosphere: Under an inert gas (argon or nitrogen).

-

Container: A tightly sealed, opaque container to protect from moisture and light. Amber glass vials with screw caps are suitable.

-

Environment: A desiccator within the refrigerator to provide an additional layer of protection against moisture.

Short-Term Storage and In-Use Handling

For material that is in active use, the following practices should be observed:

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

-

Weigh out the required amount of material promptly and securely reseal the container.

-

If possible, flush the container with an inert gas before resealing.

-

Store the container in a cool, dark, and dry place, such as a laboratory cabinet, away from direct sunlight and sources of heat.

The following diagram illustrates the recommended workflow for handling and storing 2-Fluoro-4,5-dimethoxyphenylboronic acid to maintain its quality.

Caption: Recommended workflow for storage and handling of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Summary of Storage Recommendations

The following table summarizes the recommended storage conditions and the scientific rationale behind them.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of thermal degradation.[4][5] |

| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidative degradation by atmospheric oxygen.[1] |

| Moisture | Dry environment (Desiccator) | Prevents hydrolysis, protodeboronation, and boroxine formation.[1][2] |

| Light | Dark (Opaque container) | Prevents potential light-induced degradation. |

| Container | Tightly sealed | Prevents ingress of moisture and air. |

Experimental Protocols for Quality Assessment

Regularly assessing the quality of 2-Fluoro-4,5-dimethoxyphenylboronic acid is crucial, especially for material that has been in storage for an extended period.

Visual Inspection

-

Procedure:

-

Observe the physical appearance of the solid.

-

Fresh, high-purity 2-Fluoro-4,5-dimethoxyphenylboronic acid should be a white to off-white crystalline solid.

-

Note any discoloration (e.g., yellowing or browning) or changes in texture (e.g., clumping or becoming gummy), which may indicate degradation.

-

¹H NMR Spectroscopy for Purity Assessment

-

Procedure:

-

Prepare a sample by dissolving a small amount of the boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

-

Analyze the spectrum for the characteristic peaks of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

-

Look for the appearance of new signals that may correspond to degradation products. A common impurity to watch for is 1-fluoro-3,4-dimethoxybenzene, the product of protodeboronation.

-

The presence of broad peaks in the baseline may suggest the formation of boroxines. A small amount of water can be added to the NMR tube to hydrolyze the boroxine back to the boronic acid, which should result in sharper peaks.

-

The following diagram outlines the major degradation pathways that can be monitored.

Caption: Major degradation pathways for 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Conclusion

The chemical integrity of 2-Fluoro-4,5-dimethoxyphenylboronic acid is paramount for its successful application in synthesis. By understanding its inherent stability characteristics and implementing the recommended storage and handling protocols, researchers can significantly mitigate the risk of degradation. Adherence to these guidelines will ensure the quality and reactivity of this valuable reagent, leading to more reliable and reproducible experimental outcomes.

References

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013). Journal of the American Chemical Society.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2025).

- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.

- SAFETY D

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). Accounts of Chemical Research.

- SAFETY D

- SAFETY D

- SAFETY D

- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (2000). Journal of Pharmaceutical Sciences.

Sources

1H and 13C NMR spectra of 2-Fluoro-4,5-dimethoxyphenylboronic acid

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Fluoro-4,5-dimethoxyphenylboronic acid

Introduction

In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, substituted phenylboronic acids are indispensable building blocks. 2-Fluoro-4,5-dimethoxyphenylboronic acid is a key reagent, valued for its utility in introducing a synthetically versatile fluoro-dimethoxy-phenyl moiety into complex molecules, a common motif in pharmaceutical and materials science research. The precise structural integrity and purity of this reagent are paramount for reaction success, reproducibility, and the ultimate quality of the final product.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive, non-destructive analytical technique for the unambiguous structural elucidation and purity assessment of such organic compounds.[1] This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Fluoro-4,5-dimethoxyphenylboronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of spectral data, offering insights into the causality behind experimental choices, the logic of spectral interpretation, and the protocols required for acquiring high-quality, reliable data.

Molecular Structure and Predicted Spectral Features

A thorough understanding of the molecule's structure is the foundation for any spectral interpretation. 2-Fluoro-4,5-dimethoxyphenylboronic acid possesses a unique arrangement of substituents on the phenyl ring, leading to a distinct and predictable NMR fingerprint.

Caption: Molecular structure of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

Analysis of Symmetry and Environment:

-

Proton (¹H) Environments: The molecule lacks symmetry, presenting four distinct types of protons: two unique aromatic protons (H3 and H6), two non-equivalent methoxy groups (-OCH₃), and the labile boronic acid protons (-B(OH)₂). This predicts a total of five signals in the ¹H NMR spectrum.

-

Carbon (¹³C) Environments: There are eight unique carbon environments: six distinct aromatic carbons and two methoxy carbons. Therefore, eight signals are anticipated in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for High-Fidelity NMR Analysis

The quality of NMR data is inextricably linked to the rigor of the experimental procedure. The following protocol is designed as a self-validating system to ensure reproducibility and accuracy.

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10–20 mg of 2-Fluoro-4,5-dimethoxyphenylboronic acid.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it readily dissolves polar boronic acids and allows for the observation of exchangeable B(OH)₂ protons.[1][2] Other potential solvents include acetone-d₆ or methanol-d₄.[2]

-

Ensure the sample is fully dissolved, using a vortex mixer if necessary, to guarantee a homogeneous solution, which is critical for sharp, well-resolved NMR signals.

-

Transfer the solution to a clean, dry 5 mm NMR tube. The use of high-quality tubes minimizes signal distortion.

-

-

Instrumentation and Data Acquisition:

-

Analyses should be performed on a high-resolution NMR spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[1]

-

¹H NMR Acquisition:

-

A standard one-dimensional proton spectrum should be acquired.

-

Key parameters include a 30-degree pulse width, a relaxation delay (d1) of at least 2 seconds, and a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[1]

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR spectrum is standard. This simplifies the spectrum by collapsing all C-H couplings, resulting in single lines for each unique carbon environment (though C-F couplings will remain).

-

Due to the low natural abundance of the ¹³C isotope (~1.1%), a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (d1) of 2–5 seconds are typically required to obtain a spectrum with adequate sensitivity and to ensure accurate quantification if needed.[1]

-

-

¹H NMR Spectral Interpretation: A Detailed Analysis

The ¹H NMR spectrum provides definitive information on the number and connectivity of protons in the molecule. The key lies in analyzing chemical shifts (δ), signal integrations, and splitting patterns (multiplicities) caused by spin-spin coupling.

Table 1: Expected ¹H NMR Spectral Data for 2-Fluoro-4,5-dimethoxyphenylboronic acid in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~8.10 | br s | 2H | - | B(OH)₂ | The boronic acid protons are acidic and exchangeable. They typically appear as a broad singlet, with a chemical shift highly dependent on concentration, temperature, and residual water in the solvent. |

| ~7.15 | d | 1H | J(H-F) ≈ 7-9 Hz | H-6 | This proton is ortho to the electron-donating methoxy group and meta to the fluorine. Its signal is shifted downfield relative to H-3 due to the influence of the adjacent boronic acid group. It appears as a doublet due to coupling with the fluorine atom. |

| ~6.80 | d | 1H | J(H-F) ≈ 10-12 Hz | H-3 | This proton is ortho to the fluorine atom, resulting in a significant coupling. It is also ortho to an electron-donating methoxy group, shifting its signal upfield. |